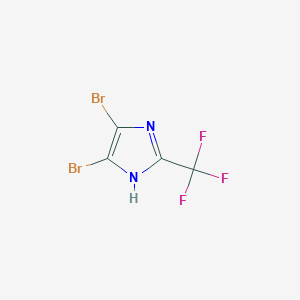
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole
Overview
Description
“4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole” is a chemical compound with two bromine atoms attached to the 4th and 5th carbon atoms, a trifluoromethyl group attached to the 2nd carbon atom, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The bromine atoms would likely make the molecule quite heavy and possibly quite reactive. The trifluoromethyl group would likely add some degree of electronegativity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine and trifluoromethyl groups in this compound would likely affect its properties, such as its polarity, reactivity, and boiling/melting points .Scientific Research Applications
Xanthine Oxidase Inhibitors
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole and its analogs have shown potential as xanthine oxidase inhibitors. These compounds are synthesized from 3,3-dibromo-1,1,1-trifluoroacetone and demonstrate significant in vitro activity. The presence of an aryl substituent and a free imino group is crucial for inhibitory activity in this series (Baldwin et al., 1975).
Potential Antibacterial Agents
Some analogs of 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole have been explored as novel antibacterial agents. The structure-activity relationship studies indicated that the presence of two aryl rings, the imidazole NH, and a strong electron withdrawing or amino group at C-2 are essential for activity against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).
Unique Reactivity in Biological Systems
(Trifluoromethyl)imidazoles (TFMIs), including derivatives like 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole, exhibit unique reactivity under alkaline conditions, suggesting potential as irreversible affinity labels in biological systems. This unique reactivity is enhanced by introducing additional electronegative substituents on the imidazole ring (Morikawa et al., 1995).
Corrosion Inhibition
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole derivatives have been studied for their corrosion inhibition efficacy. For instance, imidazole derivatives have shown high corrosion inhibition efficiency on mild steel in acidic solutions. Their adsorption follows the Langmuir model, suggesting a mix of physisorption and chemisorption (Prashanth et al., 2021).
Nanocomposite Curing Agents
These compounds have been used as curing agents in nanocomocomposite materials. New fluorinated curing agents based on imidazole derivatives, like 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole, have been synthesized and utilized for curing epoxy resin-based materials. They exhibit improved water repellency and thermal stability, with potential applications in high-performance polymer composites (Ghaemy et al., 2012).
Synthesis of Benzimidazole Derivatives
Synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, involving 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole derivatives, has been explored. These compounds exhibit significant lipase inhibition and antioxidant activities, indicating potential applications in the development of therapeutic agents (Menteşe et al., 2013).
Antibacterial Evaluation
The presence of the imidazole ring in 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole derivatives plays a crucial role in developing new drugs due to diverse biological activities. Some derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in antibiotic development (Ramos et al., 2020).
Luminescent Properties
Certain 4,5-dibromo-2-(trifluoromethyl)-1H-imidazole derivatives have been studied for their luminescent properties. These properties could have potential applications in various fields, including materials science and sensor technology (Zhang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,5-dibromo-2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQYRYCVXRBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259152 | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
CAS RN |
81654-03-7 | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81654-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



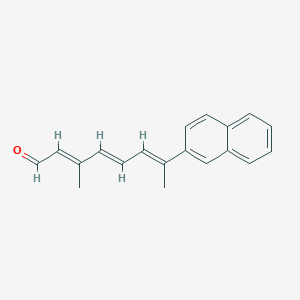
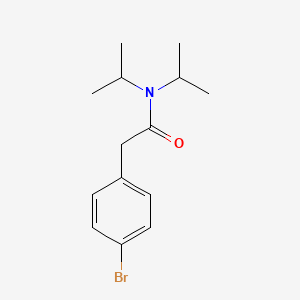


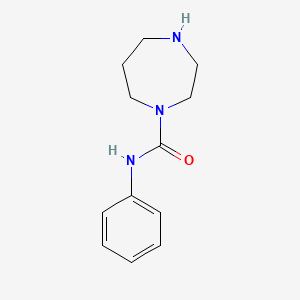
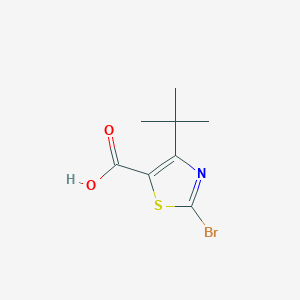

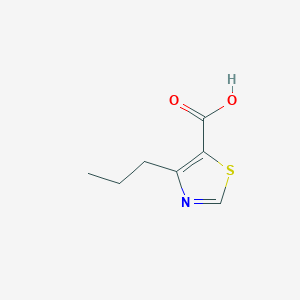
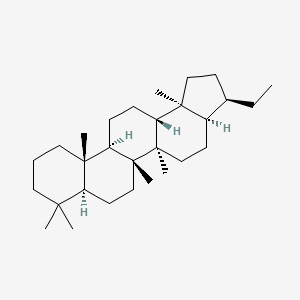
![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)

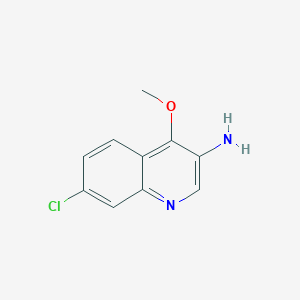
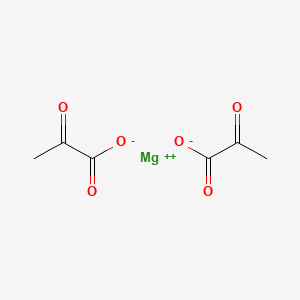
![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)